molecular formula C6H12O3 B14799634 (1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol

(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol

Cat. No.: B14799634
M. Wt: 132.16 g/mol
InChI Key: HXUPUZHHZBLALZ-UHFFFAOYSA-N
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Description

(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol is a cyclopentane derivative with hydroxyl groups at the 1, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol typically involves the following steps:

    Starting Material: The synthesis often begins with a cyclopentane derivative.

    Hydroxylation: Introduction of hydroxyl groups at the desired positions using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Protection and Deprotection: Protecting groups may be used to selectively introduce hydroxyl groups at specific positions, followed by deprotection to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Reduction of the compound can lead to the formation of cyclopentane derivatives with fewer hydroxyl groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Cyclopentane derivatives with fewer hydroxyl groups

    Substitution: Cyclopentane derivatives with substituted functional groups

Scientific Research Applications

(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. Pathways involved may include metabolic processes and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-Cyclopentane-1,3-diol
  • (2R,3R)-2,3-Butanediol
  • 1,3-Butanediol

Uniqueness

(1R,3S,4S)-4-(Hydroxymethyl)cyclopentane-1,3-diol is unique due to the specific arrangement of hydroxyl groups on the cyclopentane ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(hydroxymethyl)cyclopentane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c7-3-4-1-5(8)2-6(4)9/h4-9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUPUZHHZBLALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(C1CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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